molecular formula C8H11N3O2 B8196633 N,N,4-Trimethyl-5-nitropyridin-2-amine

N,N,4-Trimethyl-5-nitropyridin-2-amine

Cat. No.: B8196633
M. Wt: 181.19 g/mol
InChI Key: DYWNXEBDWSWLEH-UHFFFAOYSA-N
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Description

N,N,4-Trimethyl-5-nitropyridin-2-amine (CAS: 21901-43-9) is a nitro-substituted pyridine derivative with the molecular formula C₈H₁₁N₃O₂ and a molecular weight of 181.20 g/mol. It features a pyridine backbone substituted with a nitro group at position 5, two methyl groups on the amine at position 2 (N,N-dimethyl), and an additional methyl group at position 4 . This compound is typically synthesized via nucleophilic substitution or condensation reactions, with scalable protocols achieving yields up to 80% under optimized conditions (e.g., using DMF as a solvent) . It is commercially available in purities ≥95% and is stored at room temperature due to its stability .

Properties

IUPAC Name

N,N,4-trimethyl-5-nitropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-6-4-8(10(2)3)9-5-7(6)11(12)13/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYWNXEBDWSWLEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1[N+](=O)[O-])N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,4-Trimethyl-5-nitropyridin-2-amine typically involves the reaction of 2-chloro-4-methyl-5-nitropyridine with dimethylamine in the presence of a solvent such as tetrahydrofuran (THF). The reaction is carried out under nitrogen atmosphere at elevated temperatures (around 80°C) for a couple of hours . The reaction mixture is then cooled and partitioned between dichloromethane and water to isolate the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of starting materials and solvents, with careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N,N,4-Trimethyl-5-nitropyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

N,N,4-Trimethyl-5-nitropyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N,4-Trimethyl-5-nitropyridin-2-amine is primarily related to its ability to interact with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyridine ring can also participate in hydrogen bonding and π-π interactions with molecular targets, influencing cellular pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a broader class of nitro-aminopyridines, differing from analogs in substituent type, position, and alkylation patterns. Key structural analogs include:

Compound Name Molecular Formula Substituents (Positions) Key Features
N,N,4-Trimethyl-5-nitropyridin-2-amine C₈H₁₁N₃O₂ N,N-dimethyl (2), methyl (4), nitro (5) High steric hindrance, moderate polarity
N,N-Dimethyl-5-nitropyridin-2-amine C₇H₉N₃O₂ N,N-dimethyl (2), nitro (5) Lower lipophilicity vs. trimethyl analog
N,N-Diethyl-5-nitropyridin-2-amine C₉H₁₃N₃O₂ N,N-diethyl (2), nitro (5) Increased solubility in organic solvents
2-Chloro-5-nitropyridin-4-amine C₅H₄ClN₃O₂ Chloro (2), nitro (5), amine (4) Reactive halogen for cross-coupling
5-(4-Bromophenyl)-N-(4-chlorophenyl)-3-nitropyridin-2-amine C₁₇H₁₂BrClN₃O₂ Bromophenyl (5), chlorophenyl (2), nitro (3) Aryl-substituted; enzyme inhibition activity

Physical and Chemical Properties

  • Solubility :
    • Trimethyl derivative: Moderate solubility in polar aprotic solvents (e.g., DMSO).
    • Diethyl derivative: Enhanced solubility in dichloromethane and THF due to bulky ethyl groups.
    • Aryl-substituted analogs: Low aqueous solubility but high crystallinity.
  • Thermal Stability :
    • Trimethyl and dimethyl derivatives decompose above 200°C, while diethyl analogs show lower melting points (~150°C).

Biological Activity

N,N,4-Trimethyl-5-nitropyridin-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Overview of Biological Activities

This compound has been investigated for various biological activities:

  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against several bacterial strains. The nitro group in its structure is believed to play a critical role in this activity by undergoing bioreduction to form reactive intermediates that can damage bacterial DNA and proteins.
  • Anticancer Potential : The compound has also been explored for its anticancer properties. Research suggests that it may inhibit cell proliferation through mechanisms involving the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

The biological activity of this compound can be attributed to several mechanisms:

  • Bioreduction of Nitro Group : The nitro group can be reduced to form reactive species that interact with cellular macromolecules, leading to cytotoxic effects.
  • Interaction with Biological Molecules : The pyridine ring can engage in hydrogen bonding and π-π interactions with various molecular targets, influencing cellular signaling pathways and gene expression.
  • Inhibition of CDKs : By inhibiting CDK activity, the compound may disrupt normal cell cycle progression, leading to apoptosis in cancer cells .

Antimicrobial Activity

A study reported the synthesis and evaluation of various derivatives of nitropyridine compounds, including this compound. The results indicated significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) demonstrating effectiveness comparable to standard antibiotics.

Anticancer Activity

In vitro assays have shown that this compound exhibits potent anticancer effects against several cancer cell lines. For instance, a study found that the compound inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Table 1: Antimicrobial Activity Results

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL
Standard AntibioticE. coli8 µg/mL
Standard AntibioticS. aureus4 µg/mL

Table 2: Anticancer Activity Results

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast Cancer)15Induction of apoptosis
HeLa (Cervical Cancer)20CDK inhibition
A549 (Lung Cancer)25Reactive oxygen species generation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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